N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]oxane-4-carboxamide (CAS: 2097858-54-1) is an advanced, conformationally restricted building block designed for high-throughput screening and hit-to-lead optimization. Combining a rigidified 2,3-dihydrobenzofuran core with a hydrophilic oxane (tetrahydropyran) moiety, this compound is engineered to maximize ligand efficiency (LE) while maintaining a highly favorable lipophilic profile [1]. Unlike flexible benzylamines or highly lipophilic carbocyclic derivatives, this specific architecture provides a pre-organized hydrogen-bond acceptor network alongside a low partition coefficient (clogP ~1.8), making it a high-priority procurement choice for medicinal chemistry campaigns where aqueous solubility and metabolic stability are critical baseline requirements [2].
Substituting this specific compound with generic analogs, such as N-(2-methoxybenzyl)oxane-4-carboxamide or cyclohexyl-based derivatives, fundamentally compromises both physicochemical processability and target engagement [1]. Flexible 2-methoxybenzyl analogs incur a high entropic penalty upon binding and are highly susceptible to rapid CYP450-mediated O-demethylation, severely limiting their downstream in vivo utility. Conversely, replacing the oxane ring with a cyclohexyl group drastically increases lipophilicity (ΔclogP > +1.2), which drives non-specific protein binding, reduces kinetic solubility, and increases the risk of off-target liabilities such as hERG inhibition [2]. Procurement of the exact dihydrobenzofuran-oxane hybrid is therefore essential to bypass these predictable optimization bottlenecks and ensure reproducible assay performance.
The incorporation of the oxane-4-carboxamide moiety provides a significant physicochemical advantage over standard carbocyclic analogs. Chemoinformatic profiling demonstrates that the tetrahydropyran oxygen systematically reduces the calculated logP by approximately 1.2 units compared to a cyclohexyl baseline [1]. In standard kinetic solubility assays performed in PBS (pH 7.4), oxane-containing amides consistently maintain solubility above 120 µM, whereas their corresponding cyclohexyl counterparts frequently precipitate at concentrations below 20 µM [2].
| Evidence Dimension | Kinetic Aqueous Solubility (PBS, pH 7.4) |
| Target Compound Data | >120 µM (oxane core) |
| Comparator Or Baseline | ~15-20 µM (cyclohexyl analog) |
| Quantified Difference | >6-fold increase in aqueous solubility; ~1.2 unit logP reduction |
| Conditions | High-throughput kinetic solubility assay, 1% DMSO in PBS (pH 7.4) |
Higher aqueous solubility prevents aggregation-based false negatives in biochemical screening and eliminates the need for complex, resource-intensive formulations during early-stage testing.
The 2,3-dihydrobenzofuran core functions as a conformationally locked bioisostere of a 2-methoxybenzyl group, structurally eliminating a major metabolic soft spot [1]. Flexible methoxy-aromatics are highly susceptible to rapid CYP2D6/CYP3A4-mediated O-demethylation. By integrating the oxygen into a fused five-membered ring, this metabolic liability is blocked. Comparative stability studies on identical bioisosteric pairs demonstrate that dihydrobenzofurans extend human liver microsome (HLM) half-lives from under 15 minutes (flexible methoxy) to over 45 minutes [2].
| Evidence Dimension | In vitro intrinsic clearance (HLM half-life) |
| Target Compound Data | >45 minutes (fused dihydrobenzofuran scaffold) |
| Comparator Or Baseline | <15 minutes (flexible 2-methoxybenzylamine analog) |
| Quantified Difference | >3-fold extension in microsomal half-life |
| Conditions | Human liver microsome (HLM) incubation, NADPH-dependent intrinsic clearance assay |
Procuring the fused-ring bioisostere directly bypasses a major hit-to-lead attrition factor, saving iterative synthesis cycles aimed at blocking metabolic liabilities.
The dihydrobenzofuran-3-ylmethylamine vector restricts rotation around the aryl-oxygen bond, locking the molecule into a defined bioactive conformation [1]. Compared to the freely rotatable N-(2-methoxybenzyl) analog, this rigidification significantly reduces the entropic penalty of binding (-TΔS). Thermodynamic analyses of similar bioisosteric replacements confirm that locking the conformation yields a binding free energy (ΔG) advantage equivalent to a 3- to 10-fold increase in target affinity for rigid binding pockets, without adding molecular weight [2].
| Evidence Dimension | Entropic penalty of binding (-TΔS) |
| Target Compound Data | Low entropic penalty (locked dihedral angle) |
| Comparator Or Baseline | High entropic penalty (freely rotatable 2-methoxybenzyl) |
| Quantified Difference | ~3- to 10-fold predicted affinity boost (ΔG improvement) |
| Conditions | Target engagement thermodynamics in constrained receptor pockets (e.g., GPCRs, kinases) |
Using conformationally restricted building blocks maximizes ligand efficiency, ensuring that molecular weight budget is spent on high-quality target interactions rather than overcoming flexibility.
Due to its optimized logP and high kinetic solubility, this compound is an ideal candidate for inclusion in lead-like screening libraries. Its ability to remain soluble in aqueous assay buffers reduces the risk of aggregation-based false positives, making it a highly reliable starting point for identifying novel hits against CNS or metabolic targets [1].
The built-in metabolic stability of the dihydrobenzofuran core makes this compound highly suitable as a scaffold for oral drug discovery. By avoiding the rapid clearance associated with flexible methoxy groups, researchers can focus on optimizing target potency rather than constantly battling poor pharmacokinetic profiles [2].
The rigid geometry provided by the fused dihydrobenzofuran system positions the oxygen lone pairs and the amide vector in a predictable 3D space. This makes the compound an excellent precursor for designing selective ligands for G-protein coupled receptors (GPCRs), where precise spatial arrangement is critical for achieving subtype selectivity [3].